[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452997
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t14-,16?/m0/s1 |
| Standard InChI Key | OMNWNOIDDVJALA-LBAUFKAWSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester has the molecular formula C₁₈H₂₇N₃O₃ and a molecular weight of 333.4 g/mol. The (S)-configuration at the 2-amino-propionyl moiety is critical for its stereochemical specificity, influencing interactions with biological targets such as enzymes or receptors.
IUPAC Name and SMILES Notation
The IUPAC name is benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate, reflecting its benzyl ester, piperidine, and carbamate functional groups. The SMILES string CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N encodes the stereochemistry and connectivity.
Structural Analysis
The compound features:
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A piperidine ring substituted at the 3-position with a methyl-carbamate group.
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An (S)-2-aminopropionyl side chain attached to the piperidine nitrogen.
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A benzyl ester moiety providing lipophilicity, which may enhance membrane permeability.
The 3D conformation, derived from computational models, shows intramolecular hydrogen bonding between the amide carbonyl and the amino group, stabilizing the structure .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Piperidine Functionalization: A piperidine derivative is reacted with (S)-2-aminopropionic acid to form the amide bond.
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Carbamate Formation: The secondary amine on the piperidine-methyl group undergoes carbamoylation using methyl chloroformate in the presence of a base like triethylamine.
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Benzyl Esterification: The carboxylic acid intermediate is esterified with benzyl alcohol under acidic conditions.
A representative reaction scheme is:
DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine.
Reactivity and Stability
The compound exhibits:
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Hydrolysis Sensitivity: The benzyl ester is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
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Oxidative Stability: The tertiary amine in the piperidine ring resists oxidation, but the primary amino group may undergo reactions with electrophiles.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).
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NMR:
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.15 (s, 2H, OCH₂), 3.45–3.20 (m, piperidine H).
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¹³C NMR: 170.5 ppm (amide C=O), 167.2 ppm (ester C=O).
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Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
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Protease Inhibitors: Modifications to the benzyl group improve selectivity for coagulation factors.
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CNS Agents: Introducing polar groups enhances blood-brain barrier penetration .
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ (μM) | logP |
|---|---|---|---|
| This compound | Trypsin-like | 12.3 | 2.1 |
| Piperidin-4-ylmethyl analogue | Thrombin | 8.9 | 1.8 |
| Benzyl-free derivative | Elastase | 23.4 | 0.9 |
Challenges and Future Directions
Synthetic Challenges
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Stereochemical Purity: Maintaining the (S)-configuration during scale-up requires chiral auxiliaries or enzymatic resolution.
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Benzyl Ester Stability: Alternatives like tert-butyl esters may improve stability during storage.
Research Priorities
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